C12FDG

説明

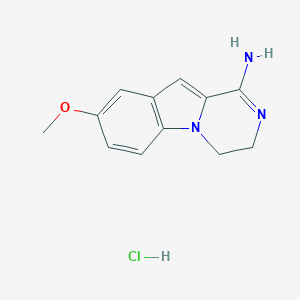

1,N6-Ethenoadenine (also known as epsilonA) is a tricyclic derivative of adenine. An ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, adding another five-membered ring . This modification can occur as a mutation of DNA, and when it does, it’s referred to as an etheno (ε) DNA adduct .

Synthesis Analysis

1,N6-Ethenoadenine can be formed through the reaction of adenine with chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) . Another method of production is via the cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction in a THF/MeCN solvent or by reacting with SOCl2 .Molecular Structure Analysis

The molecular structure of 1,N6-Ethenoadenine has been studied using X-ray diffraction . The structure reveals a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring .Chemical Reactions Analysis

1,N6-Ethenoadenine is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The reaction leads to the formation of a DNA adduct, which can cause mutations .Physical And Chemical Properties Analysis

1,N6-Ethenoadenine has a chemical formula of C7H7N5 and a molar mass of 159.15 g/mol . It is a tricyclic derivative of adenine .科学的研究の応用

β-ガラクトシダーゼアッセイ

C12FDGは、酵素による切断によって蛍光性生成物を生成する能力により、β-ガラクトシダーゼアッセイで使用されます。 この用途は、分子生物学における遺伝子発現と調節の研究にとって重要です .

細胞イメージング

この化合物の蛍光特性は、細胞イメージングに役立ちます。 これにより、細胞構造とプロセスをリアルタイムで視覚化できます .

酵素およびタンパク質活性アッセイ

This compoundは、さまざまな生物学的経路の理解にとって重要な、グリコシダーゼやノイラミニダーゼなどの酵素活性を測定するアッセイに関与しています .

フローサイトメトリー

フローサイトメトリーでは、this compoundを使用して、β-ガラクトシダーゼを発現する細胞にラベルを付け、混合細胞集団内でのそれらの識別と分析を可能にすることができます .

免疫蛍光染色と検出

この化合物は、免疫蛍光染色と検出にも使用され、細胞内の特定のタンパク質や抗原の存在を視覚化する手段を提供します .

レポーターアッセイ

This compoundは、さまざまなアッセイでレポーター分子として機能し、さまざまな実験条件下での遺伝子発現を監視します .

将来の方向性

作用機序

Target of Action

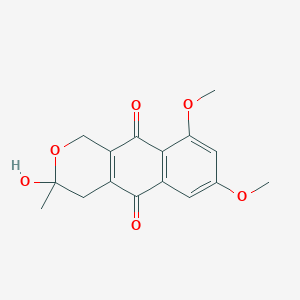

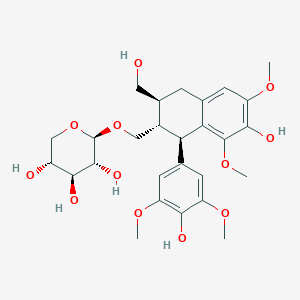

The primary target of C12FDG is β-galactosidase , an enzyme that cleaves β-galactosides into monosaccharides . The β-galactosidase activity is often associated with cellular senescence, a state of irreversible cell cycle arrest .

Mode of Action

This compound is a substrate for β-galactosidase. Once inside the cell, it is cleaved by β-galactosidase, producing a fluorescent product . This fluorescence intensity can be quantitatively related to the level of gene expression .

Biochemical Pathways

The cleavage of this compound by β-galactosidase is a key step in the detection of this enzyme’s activity. The resulting fluorescence allows for the analysis of β-galactosidase activity in various biological contexts, such as the detection of senescence-associated β-galactosidase (SA-β-Gal) activity in tissue sections, tissue biopsies, and in vivo .

Pharmacokinetics

Due to its lipophilic nature, it is likely that it can easily cross cell membranes . This property may enhance its bioavailability, allowing it to reach its target, β-galactosidase, within cells.

Result of Action

The cleavage of this compound by β-galactosidase results in a fluorescent product that is well-retained by the cells . This fluorescence can be used to quantify β-galactosidase activity, which can be indicative of cellular senescence . For example, an increase in the percentage of senescent peripheral blood mononuclear cells (PBMCs), including T cells, is associated with conditions like frailty, rheumatoid arthritis, and bone loss .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the pH of the environment can affect the activity of β-galactosidase and thus the cleavage of this compound . Furthermore, the lipophilic nature of this compound suggests that it may be incorporated into the cell membrane, which could potentially influence its stability and efficacy .

特性

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIWIQKBDGZFQR-PIVCGYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595372 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138777-25-0 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)